molecular formula C17H21N3O3 B6492269 N'-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N-(propan-2-yl)ethanediamide CAS No. 898427-18-4

N'-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N-(propan-2-yl)ethanediamide

Cat. No. B6492269
CAS RN: 898427-18-4
M. Wt: 315.37 g/mol
InChI Key: RJKRAAJPHVTTHG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex given its IUPAC name. It appears to contain a tricyclic ring system with an azatricyclo dodecaene core . The presence of the 2-oxo group suggests a carbonyl group in the ring system, and the 3-methyl group indicates a methyl substitution on the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups would likely make the compound soluble in polar solvents . The compound’s melting point, boiling point, and other physical properties would depend on the specifics of its molecular structure .

Future Directions

The future research directions for this compound could be vast, depending on its properties and potential applications. It could be interesting to explore its synthesis, reactivity, and potential uses in more detail. Further studies could also investigate its physical and chemical properties, and any potential biological activity .

properties

IUPAC Name

N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-9(2)18-15(21)16(22)19-12-7-11-5-4-6-20-14(11)13(8-12)10(3)17(20)23/h7-10H,4-6H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKRAAJPHVTTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321160
Record name N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N'-propan-2-yloxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677441
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

898427-18-4
Record name N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N'-propan-2-yloxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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